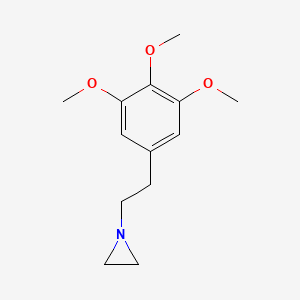

N-(3,4,5-Trimethoxyphenylethyl)aziridine

Description

Structure

3D Structure

Properties

CAS No. |

36266-37-2 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine |

InChI |

InChI=1S/C13H19NO3/c1-15-11-8-10(4-5-14-6-7-14)9-12(16-2)13(11)17-3/h8-9H,4-7H2,1-3H3 |

InChI Key |

MVMONJCRJMHFNE-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CCN2CC2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCN2CC2 |

Other CAS No. |

36266-37-2 |

Synonyms |

1-TMPEA N-(3,4,5-trimethoxyphenylethyl)aziridine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(3,4,5-Trimethoxyphenylethyl)aziridine

This technical guide provides a comprehensive overview of N-(3,4,5-Trimethoxyphenylethyl)aziridine, a molecule of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from related compounds and general principles of aziridine and phenylethylamine chemistry to project its likely properties, synthesis, and biological activities.

Introduction

This compound, also known as 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine, is a heterocyclic compound featuring a strained three-membered aziridine ring attached to a 3,4,5-trimethoxyphenylethyl moiety. This unique structural combination suggests potential for diverse biological activities. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in numerous psychoactive and anticancer agents, while the aziridine ring is a reactive electrophile capable of alkylating biological macromolecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are primarily sourced from computational predictions available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₃ | PubChem |

| Molecular Weight | 237.29 g/mol | PubChem |

| CAS Number | 36266-37-2 | Alfa Chemistry[1] |

| SMILES | COC1=CC(=CC(=C1OC)OC)CCN2CC2 | PubChem[2] |

| InChI | InChI=1S/C13H19NO3/c1-15-11-8-10(4-5-14-6-7-14)9-12(16-2)13(11)17-3/h8-9H,4-7H2,1-3H3 | PubChem[2] |

| Predicted XlogP | 1.5 | PubChem[2] |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |

| Predicted Rotatable Bond Count | 5 | PubChem |

Synthesis

Proposed Synthesis Pathway

A logical approach to the synthesis of this compound would involve the reaction of a suitable 3,4,5-trimethoxyphenylethyl electrophile with aziridine. A common method for such a reaction is the use of a mesylate or tosylate as a good leaving group.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethyl methanesulfonate

-

To a solution of 3,4,5-trimethoxyphenethylamine (mescaline) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran, add a solution of aziridine (1.1 eq) in tetrahydrofuran at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 2-(3,4,5-trimethoxyphenyl)ethyl methanesulfonate (1.0 eq) in tetrahydrofuran dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound is likely to be influenced by both the 3,4,5-trimethoxyphenylethyl moiety and the aziridine ring.

Inferred Activities from the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a key structural feature of mescaline, a classic psychedelic phenethylamine. Therefore, this compound may exhibit psychoactive properties, potentially acting as a serotonin 5-HT₂A receptor agonist. However, the presence of the bulky and reactive aziridine ring in place of the primary amine of mescaline could significantly alter its pharmacological profile, potentially reducing or abolishing its psychedelic effects while introducing other activities.

This moiety is also present in a number of potent anticancer agents, such as combretastatin A-4, which function as tubulin polymerization inhibitors. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3] It is plausible that this compound could also exhibit similar antimitotic activity.

Inferred Activities from the Aziridine Moiety

The aziridine ring is a strained, three-membered heterocycle that can act as an electrophile. Under physiological conditions, the ring can be opened by nucleophiles, leading to the alkylation of biomolecules such as DNA and proteins. This alkylating ability is the basis for the cytotoxic and anticancer effects of many aziridine-containing compounds, such as mitomycin C and thiotepa.[4]

The proposed mechanism of action for aziridine-mediated cytotoxicity often involves the induction of DNA damage, which can trigger apoptosis if the damage is too extensive for cellular repair mechanisms to handle.[4][5]

Potential Combined Mechanism of Action

The combination of the 3,4,5-trimethoxyphenylethyl and aziridine moieties could lead to a dual mechanism of action. The phenylethylamine portion could guide the molecule to specific biological targets, such as receptors or enzymes, where the aziridine ring could then exert its alkylating effects, leading to irreversible inhibition or targeted cytotoxicity.

Experimental Assays for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

| Assay | Purpose |

| Receptor Binding Assays | To determine the binding affinity for serotonin receptors (e.g., 5-HT₂A, 5-HT₂C) and other potential CNS targets. |

| Tubulin Polymerization Assay | To assess the ability to inhibit the polymerization of tubulin in vitro. |

| Cell Viability Assays (e.g., MTT, MTS) | To evaluate the cytotoxic effects against a panel of cancer cell lines and normal cell lines. |

| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M). |

| Apoptosis Assays (e.g., Annexin V/PI staining) | To confirm that cell death occurs via apoptosis. |

| Comet Assay | To detect DNA damage induced by the compound. |

| Western Blot Analysis | To measure the expression levels of proteins involved in cell cycle regulation and apoptosis (e.g., p53, caspases). |

Experimental Workflow for Cytotoxicity Screening

Conclusion

This compound is a molecule with a compelling structure that suggests a high potential for biological activity. Based on the known pharmacology of its constituent moieties, it is hypothesized that this compound may exhibit psychoactive properties, anticancer activity through tubulin polymerization inhibition, and/or cytotoxic effects via DNA alkylation. Further experimental investigation is warranted to elucidate the precise synthesis, pharmacological profile, and therapeutic potential of this intriguing compound. This guide serves as a foundational resource for researchers embarking on the study of this compound and its analogs.

References

- 1. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C13H19NO3) [pubchemlite.lcsb.uni.lu]

- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

An In-Depth Technical Guide to N-(3,4,5-Trimethoxyphenylethyl)aziridine: Synthesis, Properties, and Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4,5-Trimethoxyphenylethyl)aziridine is a synthetic compound of significant interest in medicinal chemistry, primarily due to the presence of the pharmacologically active 3,4,5-trimethoxyphenyl group, a key structural feature in several potent anticancer agents. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and a summary of its potential biological activities, with a focus on its anticancer properties. The information is curated and presented to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a three-membered aziridine ring attached to an ethyl chain, which is in turn bonded to a 3,4,5-trimethoxyphenyl group. This unique combination of a strained heterocyclic ring and an electron-rich aromatic system bestows upon it distinct chemical reactivity and potential for biological activity.[1]

Structural and Physicochemical Data

A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine | [1] |

| CAS Number | 36266-37-2 | [1] |

| Molecular Formula | C13H19NO3 | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| SMILES | COC1=CC(=CC(=C1OC)OC)CCN2CC2 | [1][2] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CCN2CC2 | [1] |

| InChI | InChI=1S/C13H19NO3/c1-15-11-8-10(4-5-14-6-7-14)9-12(16-2)13(11)17-3/h8-9H,4-7H2,1-3H3 | [1][2] |

| InChI Key | MVMONJCRJMHFNE-UHFFFAOYSA-N | [1][2] |

Table 1: Chemical Identifiers and Properties of this compound.

Synthesis

Proposed Synthetic Protocol

A potential two-step synthesis of this compound is outlined below. This protocol is based on the well-established Wenker aziridine synthesis.

Step 1: Synthesis of 2-((3,4,5-trimethoxyphenethyl)amino)ethan-1-ol

-

To a solution of 3,4,5-trimethoxyphenethylamine in a suitable solvent (e.g., ethanol), add 2-bromoethanol.

-

The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired β-amino alcohol.

Step 2: Cyclization to this compound

-

The purified 2-((3,4,5-trimethoxyphenethyl)amino)ethan-1-ol is treated with a dehydrating agent, such as concentrated sulfuric acid, at an elevated temperature.

-

Alternatively, the hydroxyl group can be converted to a better leaving group (e.g., a tosylate) followed by intramolecular cyclization induced by a base.

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized and extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.

Biological Activity and Potential as an Anticancer Agent

The 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore present in numerous natural and synthetic compounds with potent anticancer activity, such as combretastatin A-4 and podophyllotoxin.[3] These compounds often exert their cytotoxic effects by interfering with tubulin polymerization, a critical process in cell division. The aziridine ring, being a strained and reactive functional group, can act as an alkylating agent, forming covalent bonds with biological macromolecules like DNA, which can also lead to cytotoxicity.[4][5]

Anticancer Activity of Structurally Related Compounds

While specific anticancer data for this compound is limited in the public domain, the cytotoxic activities of several structurally related compounds containing the 3,4,5-trimethoxyphenyl group have been reported. This data provides a strong rationale for investigating the anticancer potential of the title compound. Table 2 summarizes the in vitro anticancer activities of some of these related molecules.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moiety | A549 (Lung) | >100 | [6][7] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa (Cervical) | Potent activity | [2] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | MCF-7 (Breast) | Potent activity | [2] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | A549 (Lung) | Potent activity | [2] |

| Trimethoxyphenyl pyridine derivatives | HCT 116 (Colon) | 4.83 | [8] |

| Trimethoxyphenyl pyridine derivatives | HEPG-2 (Liver) | 3.25 | [8] |

| Trimethoxyphenyl pyridine derivatives | MCF-7 (Breast) | 6.11 | [8] |

| Aziridinyl galactopyranoside | Various cancer cell lines | Selectively cytotoxic | [4] |

| Indolin-2-ones with aziridine | Breast cancer panel | 1.47 | [5] |

| Indolin-2-ones with aziridine | Colon cancer panel | 1.40 | [5] |

Table 2: In Vitro Anticancer Activity of Compounds Structurally Related to this compound.

Proposed Mechanism of Action

Based on the known mechanisms of action of its constituent pharmacophores, a dual-action mechanism for the anticancer activity of this compound can be hypothesized.

-

Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl group can bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

-

DNA Alkylation: The strained aziridine ring can undergo nucleophilic ring-opening by cellular nucleophiles, including DNA bases. This alkylation of DNA can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately triggering apoptotic cell death.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The presence of both a tubulin-targeting moiety and a DNA-alkylating group suggests the potential for a potent and multifaceted mechanism of action.

Future research should focus on:

-

Optimized Synthesis: Development and validation of a high-yield, scalable synthetic protocol.

-

In Vitro Evaluation: Comprehensive screening of the compound against a panel of cancer cell lines to determine its IC50 values and selectivity.

-

Mechanism of Action Studies: Detailed experimental validation of the proposed dual mechanism, including tubulin polymerization assays, cell cycle analysis, and DNA damage assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-(3,4,5-Trimethoxyphenylethyl)aziridine (CAS 36266-37-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4,5-Trimethoxyphenylethyl)aziridine is a synthetic organic compound featuring a highly reactive three-membered aziridine ring attached to a phenylethyl group substituted with three methoxy groups. This unique combination of a strained nitrogen-containing heterocycle and the biologically significant 3,4,5-trimethoxyphenyl moiety suggests its potential as a valuable intermediate in medicinal chemistry and as a candidate for biological evaluation. The 3,4,5-trimethoxyphenyl group is a key pharmacophore in a variety of natural and synthetic compounds known to exhibit potent anticancer activity, often through the inhibition of tubulin polymerization.[1][2] The aziridine ring, being a strained system, is susceptible to ring-opening reactions, making it a versatile building block for the synthesis of more complex nitrogen-containing molecules.[3][4]

This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics. Due to the limited publicly available experimental data for this specific compound, this guide also includes general methodologies for the synthesis and biological evaluation of structurally related compounds to provide a framework for future research.

Chemical and Physical Properties

Limited experimental data for this compound is available. The following tables summarize the basic chemical identifiers and predicted physicochemical properties.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 36266-37-2 |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol |

| IUPAC Name | 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine |

| SMILES | COC1=CC(CCN2CC2)=CC(OC)=C1OC |

| InChI | InChI=1S/C13H19NO3/c1-15-11-8-10(4-5-14-6-7-14)9-12(16-2)13(11)17-3/h8-9H,4-7H2,1-3H3 |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| XlogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 237.136493 | PubChem |

| Monoisotopic Mass | 237.136493 | PubChem |

| Topological Polar Surface Area | 31.5 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 231 | PubChem |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route would involve the reaction of 2-(3,4,5-trimethoxyphenyl)ethan-1-amine with a suitable aziridinating agent or the direct N-alkylation of aziridine with a 2-(3,4,5-trimethoxyphenyl)ethyl halide or sulfonate.

dot

Caption: A potential synthetic workflow for this compound.

Example Experimental Protocol (Hypothetical)

The following is a hypothetical protocol based on general aziridination procedures. This protocol has not been experimentally validated for this specific compound.

Materials:

-

2-(3,4,5-trimethoxyphenyl)ethan-1-amine

-

1,2-Dibromoethane

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Sodium sulfate (anhydrous)

-

Dichloromethane

-

Hexane

Procedure:

-

To a solution of 2-(3,4,5-trimethoxyphenyl)ethan-1-amine (1 eq) and triethylamine (2.5 eq) in anhydrous acetonitrile, add 1,2-dibromoethane (1.1 eq) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization

Characterization of the final product would involve standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the 3,4,5-trimethoxyphenyl group and the aziridine ring protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups present in the molecule.

Biological Activity and Potential Mechanism of Action

While no specific biological data for this compound has been reported, the presence of the 3,4,5-trimethoxyphenyl moiety suggests a potential for anticancer activity through the inhibition of tubulin polymerization.[1][2] This mechanism is shared by several well-known anticancer agents like combretastatin A-4 and podophyllotoxin.[5]

Proposed Mechanism: Tubulin Polymerization Inhibition

The 3,4,5-trimethoxyphenyl group is known to bind to the colchicine-binding site on β-tubulin.[2] This binding event disrupts the assembly of α- and β-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

dot

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Example Experimental Protocols for Biological Evaluation

To investigate the potential anticancer activity of this compound, the following experimental protocols, based on studies of similar compounds, could be employed.

Objective: To determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Procedure:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

Objective: To directly measure the effect of the compound on the polymerization of tubulin in a cell-free system.

Procedure:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add different concentrations of this compound or a control compound (e.g., colchicine) to the tubulin solution.

-

Initiate polymerization by raising the temperature to 37 °C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀).

Objective: To determine the effect of the compound on the cell cycle progression of cancer cells.

Procedure:

-

Treat cancer cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Conclusion

This compound is a compound of significant interest due to its structural features. The presence of the 3,4,5-trimethoxyphenyl group strongly suggests a potential for anticancer activity, likely through the inhibition of tubulin polymerization. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for structurally related molecules. Further research is warranted to fully elucidate the properties and therapeutic potential of this compound.

References

- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Strained Three-Membered Nitrogen Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strained three-membered nitrogen heterocycles, principally aziridines and azirines, represent a fascinating and highly reactive class of organic compounds. Their inherent ring strain, a consequence of bond angles compressed to approximately 60° from the ideal 109.5° for sp³ hybridized carbons, renders them susceptible to a variety of ring-opening reactions.[1] This reactivity, coupled with their structural similarity to endogenous molecules, has made them invaluable intermediates in organic synthesis and key pharmacophores in numerous therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of these unique heterocyples, with a focus on their application in drug development.

Core Concepts: The Driving Force of Ring Strain

The chemistry of three-membered rings is dominated by the concept of ring strain, which is a combination of angle strain (Baeyer strain) and torsional strain (Pfitzer strain). In aziridines, the C-N-C and C-C-N bond angles are severely compressed, leading to poor orbital overlap and a high-energy ground state.[1] This stored potential energy is readily released in reactions that involve the opening of the three-membered ring, providing a powerful thermodynamic driving force for a wide array of chemical transformations.[2] The nitrogen atom's lone pair of electrons also plays a crucial role in the reactivity and basicity of these compounds. The pKa of the conjugate acid of aziridine is approximately 7.9, making it less basic than acyclic amines, a consequence of the increased s-character of the nitrogen's lone pair orbital.[3][4]

Synthesis of Strained Three-Membered Nitrogen Heterocycles

The construction of the strained aziridine and azirine ring systems can be achieved through a variety of synthetic methodologies.

Aziridine Synthesis

1. Gabriel Ethylenimine Method: This classic method involves the intramolecular cyclization of a β-haloamine. The reaction proceeds via an SN2 mechanism where the amine nitrogen displaces a halide on the adjacent carbon.[5][6]

2. Wenker Synthesis: A widely used industrial process, the Wenker synthesis converts β-amino alcohols to aziridines. The amino alcohol is first treated with sulfuric acid to form a sulfate ester, which is subsequently cyclized upon treatment with a base.[7][8][9][10]

3. Nitrene Addition to Alkenes: The reaction of a nitrene or nitrenoid species with an alkene is a powerful and versatile method for aziridine synthesis. Transition metal catalysts, particularly those based on copper and rhodium, are often employed to modulate the reactivity and selectivity of the nitrene transfer.[11]

Azirine Synthesis

1. Neber Rearrangement: This reaction transforms a ketoxime into a 2H-azirine. The ketoxime is first converted to a better leaving group, such as a tosylate, and then treated with a base to induce an intramolecular cyclization.[1][12][13][14][15]

2. Thermolysis or Photolysis of Vinyl Azides: The decomposition of vinyl azides, either thermally or photochemically, generates a nitrene intermediate that rapidly cyclizes to form a 2H-azirine.[16]

Reactivity and Synthetic Applications

The high ring strain of aziridines and azirines dictates their reactivity, with ring-opening reactions being the most prominent transformation.

Nucleophilic Ring-Opening of Aziridines

Aziridines readily undergo ring-opening upon attack by a wide range of nucleophiles, including halides, amines, thiols, and carbon nucleophiles.[1][6][17][18] The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the aziridine and the incoming nucleophile. In general, under neutral or basic conditions, nucleophilic attack occurs at the less substituted carbon (SN2-like). Under acidic conditions, the reaction can proceed through an aziridinium ion intermediate, and the nucleophile may attack the more substituted carbon, which can better stabilize a partial positive charge.

1,3-Dipolar Cycloadditions of Azirines

Certain N-substituted azirines can undergo thermal or photochemical ring-opening to form azomethine ylides. These 1,3-dipoles can then participate in cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings.[3][4]

Quantitative Data

A summary of key quantitative data for aziridine is provided in the tables below.

| Property | Value |

| Bond Lengths (Å) | |

| C-C | 1.481 |

| C-N | 1.475 |

| Bond Angles (°) | |

| C-N-C | 60.1 |

| N-C-C | 59.9 |

| pKa (conjugate acid) | 7.9 |

| Table 1: Structural and Electronic Properties of Aziridine.[3][4][19] |

Experimental Protocols

Synthesis of N-Tosylaziridine from Styrene (via Nitrene Addition)

Materials: Styrene, Chloramine-T trihydrate, copper(I) iodide (CuI), acetonitrile, sodium hydroxide solution (1 M), brine, anhydrous magnesium sulfate, dichloromethane.

Procedure:

-

To a stirred solution of styrene (1.0 eq) in acetonitrile, add Chloramine-T trihydrate (1.2 eq) and a catalytic amount of CuI (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with 1 M sodium hydroxide solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-tosylaziridine.

Nucleophilic Ring-Opening of an N-Tosylaziridine with Sodium Azide

Materials: N-Tosylaziridine, sodium azide, dimethylformamide (DMF), water, diethyl ether, anhydrous magnesium sulfate.

Procedure:

-

Dissolve the N-tosylaziridine (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture and monitor by TLC.

-

After the reaction is complete, cool to room temperature and add water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting β-azido amine by flash column chromatography.

Synthesis of a 2H-Azirine via the Neber Rearrangement

Materials: Ketoxime, p-toluenesulfonyl chloride, pyridine, diethyl ether, sodium ethoxide in ethanol.

Procedure:

-

Dissolve the ketoxime (1.0 eq) in pyridine and cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for several hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution to obtain the crude ketoxime tosylate.

-

Dissolve the crude tosylate in ethanol and add a solution of sodium ethoxide in ethanol.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize with acetic acid and remove the solvent under reduced pressure.

-

Purify the resulting 2H-azirine by distillation or chromatography.

Biological Significance and Drug Development

The high reactivity of the aziridine ring has been exploited in the design of numerous anticancer agents. These compounds often act as alkylating agents, forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[20]

Aziridine-Containing Drugs and their Mechanism of Action

Mitomycin C and Thiotepa are two prominent examples of aziridine-containing anticancer drugs. Their mechanism of action involves bioreductive activation to generate a highly reactive species that can crosslink DNA strands.[2][21] This DNA crosslinking inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[15][22]

Signaling Pathways in Aziridine-Induced Cell Death

The DNA damage induced by aziridine-containing drugs triggers a complex cellular response, primarily involving the Nucleotide Excision Repair (NER) pathway and the intrinsic apoptosis pathway.

1. Nucleotide Excision Repair (NER) Pathway: The NER machinery recognizes the bulky DNA adducts formed by aziridine alkylation. A cascade of proteins is recruited to the site of damage to excise the damaged DNA segment, which is then replaced by the correct sequence.

References

- 1. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCCBDB geometry comparison [cccbdb.nist.gov]

- 5. youtube.com [youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Wenker_synthesis [chemeurope.com]

- 8. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 9. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]

- 10. Wenker Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. The organocatalytic asymmetric Neber reaction for the enantioselective synthesis of spirooxindole 2H-azirines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The Neber Route to Substituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicreactions.org [organicreactions.org]

- 15. researchgate.net [researchgate.net]

- 16. jk-sci.com [jk-sci.com]

- 17. Aziridines related to some β-adrenergic blocking agents. Kinetics of formation and reaction, and some unusual salt effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Role of caspases and non-caspase proteases in cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cccbdb.nist.gov [cccbdb.nist.gov]

- 20. alkylation-and-crosslinking-of-dna-by-the-unnatural-enantiomer-of-mitomycin-c-mechanism-of-the-dna-sequence-specificity-of-mitomycins - Ask this paper | Bohrium [bohrium.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Genesis of a Strained Ring: A Technical History of Aziridine Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The three-membered nitrogen-containing heterocycle, aziridine, represents a cornerstone of modern organic and medicinal chemistry. Its inherent ring strain makes it a versatile synthetic intermediate, capable of undergoing a variety of ring-opening reactions to afford complex nitrogenous compounds. This technical guide delves into the historical landscape of aziridine synthesis, tracing its discovery and the development of the foundational synthetic methodologies that continue to influence contemporary chemical research and drug development.

The Dawn of Aziridines: Discovery and Early Observations

The story of aziridine begins in 1888 with the pioneering work of German chemist Siegmund Gabriel. While investigating the reactions of 2-bromoethylamine hydrobromide, Gabriel successfully synthesized the parent heterocycle, although he initially misidentified it as "vinylamine".[1][2] It was not until 1901 that fellow German chemist, Marckwald, correctly elucidated the cyclic, three-membered structure that we now know as aziridine.[3] This fundamental discovery laid the groundwork for over a century of research into the synthesis and reactivity of this unique class of compounds.

Foundational Syntheses: Forging the Aziridine Ring

The early decades of aziridine chemistry were defined by the development of robust, albeit often harsh, synthetic methods. These classical approaches, primarily based on intramolecular cyclization, remain fundamental to the field and are still employed in various forms today.

The Gabriel Ethylenimine Synthesis

The first reported synthesis of aziridine by Siegmund Gabriel is a classic example of an intramolecular nucleophilic substitution.[1] The method involves the treatment of a β-haloamine with a base, leading to the displacement of the halide and the formation of the aziridine ring.

Experimental Protocol: Gabriel Ethylenimine Synthesis

-

Materials: 2-Bromoethylamine hydrobromide, silver oxide or potassium hydroxide, solvent (e.g., ethanol).

-

Procedure: A solution of 2-bromoethylamine hydrobromide in a suitable solvent is treated with a stoichiometric amount of a base such as silver oxide or potassium hydroxide. The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by the precipitation of the inorganic salt (e.g., silver bromide or potassium bromide). Upon completion, the salt is removed by filtration, and the aziridine product is isolated from the filtrate, often by distillation.

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromoethylamine hydrobromide | Silver Oxide | Ethanol | RT | Not specified | [1] |

| 2-Bromoethylamine hydrobromide | Potassium Hydroxide | Ethanol | RT | Not specified | [1] |

Logical Workflow for Gabriel Ethylenimine Synthesis:

The Wenker Synthesis

In 1935, Henry Wenker developed a more versatile method for aziridine synthesis starting from β-amino alcohols.[4][5] The Wenker synthesis involves the esterification of the amino alcohol with sulfuric acid to form a sulfate ester intermediate, which then undergoes base-induced cyclization to yield the aziridine.[6][7] This method proved to be more general than the Gabriel synthesis and became a cornerstone of industrial aziridine production.[1][4][8]

Experimental Protocol: Wenker Aziridine Synthesis

-

Materials: β-Amino alcohol (e.g., ethanolamine), concentrated sulfuric acid, strong base (e.g., sodium hydroxide).

-

Step 1: Sulfation: The β-amino alcohol is reacted with concentrated sulfuric acid. The original procedure involved high temperatures (around 250 °C), but modifications using lower temperatures (140–180 °C) have been developed to reduce charring and improve the yield of the intermediate aminoethyl sulfate.[4]

-

Step 2: Cyclization: The resulting sulfate ester is treated with a strong aqueous base, such as sodium hydroxide. The base deprotonates the amine, which then acts as a nucleophile to displace the sulfate group, forming the aziridine ring. The aziridine is typically isolated by distillation.

| Starting Material | Sulfation Temperature (°C) | Base | Yield (%) | Reference |

| Ethanolamine | 250 | NaOH | Not specified | [4] |

| Ethanolamine | 140-180 | NaOH | Improved yield | [4] |

| trans-2-Aminocyclooctanol | Not specified | NaOH | Mixture of products | [4][7] |

Reaction Mechanism of the Wenker Synthesis:

Evolution and Expansion of Synthetic Strategies

Following the foundational work of Gabriel and Wenker, the mid-20th century saw the development of new and more specialized methods for aziridine synthesis.

The Hassner Aziridine Synthesis

Alfred Hassner and his colleagues developed a method for the synthesis of aziridines from alkenes using iodine isocyanate (INCO).[9] This reaction proceeds via the initial iodonium ion formation, followed by nucleophilic attack by the nitrogen of the isocyanate, and subsequent cyclization.

Experimental Protocol: Hassner Aziridine Synthesis

-

Materials: Alkene (e.g., styrene), iodine, silver cyanate, solvent (e.g., ether).

-

Procedure: Iodine isocyanate is generated in situ from the reaction of iodine and silver cyanate. The alkene is then added to the reaction mixture. The intermediate iodo isocyanate adduct is formed, which can then be cyclized to the aziridine, often by treatment with a reducing agent like lithium aluminum hydride to convert the isocyanate to an N-H aziridine.

| Alkene | Reagents | Key Intermediate | Product | Reference |

| Styrene | I₂, AgNCO | Iodo isocyanate adduct | 2-Phenylaziridine | [9] |

| Steroidal Alkenes | I₂, AgNCO | Fused iodo isocyanate | Fused steroidal aziridines | [10][11] |

Conceptual Workflow of the Hassner Synthesis:

The Blum-Ittah Aziridine Synthesis

A significant advancement in aziridine synthesis from readily available epoxides was reported by Jochanan Blum and Ytzhak Ittah.[12] This method involves the ring-opening of an epoxide with an azide, followed by reduction and intramolecular cyclization.

Experimental Protocol: Blum-Ittah Aziridine Synthesis

-

Materials: Epoxide, sodium azide, reducing agent (e.g., triphenylphosphine), solvent.

-

Step 1: Azidoalcohol Formation: The epoxide is reacted with sodium azide in the presence of a proton source (e.g., water, ammonium chloride) to yield a β-azido alcohol.

-

Step 2: Reductive Cyclization: The resulting azido alcohol is treated with a reducing agent such as triphenylphosphine. This reduces the azide to an amine in a Staudinger-type reaction, which then undergoes intramolecular cyclization to afford the aziridine.

| Epoxide | Reagents | Key Intermediate | Product | Reference |

| General Epoxide | 1. NaN₃, H₂O2. PPh₃ | β-Azido alcohol | Aziridine | [12] |

Reaction Pathway of the Blum-Ittah Synthesis:

Conclusion and Future Outlook

The historical development of aziridine synthesis, from Gabriel's initial discovery to the more refined methods of Wenker, Hassner, and Blum-Ittah, showcases a continuous drive towards greater efficiency, versatility, and milder reaction conditions. These foundational methods paved the way for the development of modern synthetic strategies, including catalytic, asymmetric aziridinations that are crucial in the synthesis of chiral amines and complex, biologically active molecules.[13][14][15] For researchers and professionals in drug development, a thorough understanding of these classical syntheses provides not only a historical perspective but also a valuable toolkit of robust reactions that can be adapted and optimized for the synthesis of novel therapeutic agents. The journey of aziridine synthesis is a testament to the enduring power of fundamental organic chemistry in addressing contemporary scientific challenges.

References

- 1. chemcess.com [chemcess.com]

- 2. Binary ethylenimine - Wikipedia [en.wikipedia.org]

- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Wenker_synthesis [chemeurope.com]

- 8. Aziridine - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. cris.biu.ac.il [cris.biu.ac.il]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Blum–Ittah aziridine synthesis - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 3,4,5-Trimethoxyphenyl Group in Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of bioactive natural products and synthetic compounds. Its presence is often correlated with potent biological activities, particularly in the realm of anticancer drug discovery. This technical guide provides an in-depth exploration of the critical role of the TMP group, focusing on its interaction with tubulin and the subsequent cellular consequences. This document details the structure-activity relationships, mechanism of action, and key experimental protocols for evaluating compounds containing this important pharmacophore.

The 3,4,5-Trimethoxyphenyl Group: A Key to Unlocking Potent Bioactivity

The TMP group is a recurring structural motif in a number of potent tubulin polymerization inhibitors. This aromatic ring, substituted with three methoxy groups at positions 3, 4, and 5, is a key pharmacophoric element responsible for high-affinity binding to the colchicine-binding site on β-tubulin.[1][2] This interaction is the cornerstone of the bioactivity of many TMP-containing compounds.

Prominent examples of natural products featuring the TMP group include:

-

Colchicine: An alkaloid isolated from the autumn crocus (Colchicum autumnale), it is a well-known mitotic poison that binds to tubulin and inhibits microtubule formation.[3][4]

-

Combretastatin A-4 (CA-4): A stilbenoid isolated from the bark of the African bush willow (Combretum caffrum), it is a potent inhibitor of tubulin polymerization and exhibits significant antivascular and antitumor activity.[5][6]

-

Podophyllotoxin: A lignan extracted from the roots and rhizomes of Podophyllum species, it serves as a lead compound for the synthesis of clinically used anticancer drugs like etoposide and teniposide.[7][8]

The TMP moiety in these molecules anchors the compound within a hydrophobic pocket of β-tubulin, a critical interaction for disrupting microtubule dynamics.[9] This disruption ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis, forming the basis of the potent cytotoxic effects observed in cancer cells.[2][10]

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for many bioactive compounds containing the 3,4,5-trimethoxyphenyl group is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

The binding of a TMP-containing compound to the colchicine site on β-tubulin sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.[11] This leads to a cascade of cellular events:

-

Inhibition of Microtubule Formation: The binding of the TMP-containing ligand to tubulin dimers prevents their assembly into microtubules.

-

Disruption of the Mitotic Spindle: The lack of functional microtubules leads to a defective mitotic spindle, a critical structure for chromosome segregation during mitosis.

-

G2/M Phase Cell Cycle Arrest: The cell's checkpoint control mechanisms detect the mitotic spindle defects and halt the cell cycle at the G2/M transition to prevent aberrant cell division.[12]

-

Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10]

The following diagram illustrates the signaling pathway initiated by the binding of a 3,4,5-trimethoxyphenyl-containing compound to tubulin.

Caption: Signaling pathway of tubulin polymerization inhibition.

Quantitative Data on Bioactive Compounds

The potency of compounds containing the 3,4,5-trimethoxyphenyl group is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values for representative TMP-containing compounds against various cancer cell lines and in tubulin polymerization assays.

Table 1: Cytotoxicity of 3,4,5-Trimethoxyphenyl-Containing Compounds in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Podophyllotoxin | HCT116 | 0.23 | [13] |

| Compound 1d | Jurkat | ~10-20 | [14][15] |

| Compound 5a | Daudi | ~20-40 | [14] |

| Compound 4d | MGC-803 | 0.45 | [10] |

| Compound 15c | MCF-7 | 0.067 | [16] |

| Compound 15c | WI-38 (normal) | 23.41 | [16] |

| Compound 8j | HeLa | 0.05 | [17] |

| Compound 3 (Podophyllotoxin derivative) | MCF7 | 0.150 | [18] |

| Compound 3 (Podophyllotoxin derivative) | A2780 | 0.220 | [18] |

| Compound 3 (Podophyllotoxin derivative) | HT29 | 0.180 | [18] |

| Compound 3 (Podophyllotoxin derivative) | MRC5 (normal) | >2 | [18] |

Table 2: Inhibition of Tubulin Polymerization by 3,4,5-Trimethoxyphenyl-Containing Compounds

| Compound | IC50 (µM) | Reference |

| Compound 4d | 3.35 | [10] |

| Compound 8b | 5.9 | [17] |

| Combretastatin A-4 (CA-4) | ~4.2 | [17] |

| Compound 9p | Concentration-dependent inhibition | [8][11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of compounds containing the 3,4,5-trimethoxyphenyl group.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., porcine brain tubulin)

-

Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compound and controls (e.g., colchicine as a positive inhibitor, paclitaxel as a positive stabilizer, DMSO as a negative control)

-

96-well microplate, pre-warmed to 37°C

-

Fluorometric plate reader with temperature control

Procedure:

-

Prepare the tubulin solution by dissolving purified tubulin in ice-cold tubulin polymerization buffer to a final concentration of 2 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

-

Add the fluorescent reporter to the tubulin solution.

-

In a pre-warmed 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

-

Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths for the chosen fluorescent reporter.

-

The rate of polymerization is determined by the increase in fluorescence over time. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[5][7]

Caption: Experimental workflow for a tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13][19]

Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.[12][20]

Caption: Experimental workflow for cell cycle analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

The results will be displayed as a dot plot with four quadrants:

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells and the effects of compounds on its structure.

Materials:

-

Cells grown on coverslips

-

Test compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α- or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the test compound.

-

Fix the cells with the fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary anti-tubulin antibody.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control cells.[22][23][24]

Conclusion

The 3,4,5-trimethoxyphenyl group is a cornerstone pharmacophore in the design and discovery of potent bioactive compounds, particularly those targeting tubulin. Its ability to facilitate high-affinity binding to the colchicine site on β-tubulin makes it a feature of immense interest in the development of novel anticancer agents. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of new chemical entities bearing this critical moiety. A thorough understanding of the structure-activity relationships and the underlying mechanism of action is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on the development of novel TMP-containing molecules with enhanced bioavailability and selectivity for tumor-specific tubulin isotypes, further solidifying the importance of this remarkable chemical scaffold in the fight against cancer.

References

- 1. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro tubulin polymerization assay [bio-protocol.org]

- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. experts.umn.edu [experts.umn.edu]

- 18. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. aaup.edu [aaup.edu]

- 22. Immunofluorescence staining of microtubules [bio-protocol.org]

- 23. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

An In-depth Technical Guide to N-(3,4,5-Trimethoxyphenylethyl)aziridine

Core Compound Identification and Nomenclature

IUPAC Name: 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine

Synonyms:

-

N-(3,4,5-Trimethoxyphenylethyl)aziridine

-

1-TMPEA

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine, a derivative of the psychoactive compound mescaline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Pharmacological Data

The quantitative data for 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine and its parent compound, mescaline, are summarized below for comparative analysis.

| Property | 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine | Mescaline |

| IUPAC Name | 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine | 2-(3,4,5-trimethoxyphenyl)ethanamine[1] |

| Synonyms | This compound, 1-TMPEA | 3,4,5-Trimethoxyphenethylamine[1] |

| Molecular Formula | C13H19NO3 | C11H17NO3[1] |

| Molecular Weight | 237.29 g/mol | 211.26 g/mol [1] |

| Biological Effect | Worsened spatial orientation in rats[2] | Hallucinogen[1] |

Experimental Protocols

Plausible Synthesis of 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine from Mescaline:

The synthesis would likely proceed via a two-step process involving the conversion of the primary amine of mescaline into a leaving group, followed by intramolecular cyclization to form the aziridine ring.

Step 1: Activation of the Amino Group

-

Mescaline (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

The solution is cooled to 0 °C in an ice bath.

-

A sulfonylating agent, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), (1.1 equivalents) is added portion-wise, followed by the slow addition of a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the generated acid.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-sulfonylated intermediate.

Step 2: Intramolecular Cyclization to Form the Aziridine Ring

-

The crude N-sulfonylated intermediate is dissolved in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide).

-

A strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), (1.5 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-48 hours, with progress monitored by TLC.

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product, 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine, is then purified by column chromatography on silica gel.

Potential Biological Activities and Mechanism of Action

The aziridine moiety is a key pharmacophore in a number of biologically active compounds, including several anticancer agents.[3] The high reactivity of the strained three-membered ring allows aziridine-containing molecules to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules such as DNA and proteins.[3]

Anticancer Activity: Many compounds containing the 3,4,5-trimethoxyphenyl moiety, a structural feature of combretastatin A-4, are known to exhibit anticancer activity by inhibiting tubulin polymerization.[4][5][6] The combination of the 3,4,5-trimethoxyphenyl group and the alkylating potential of the aziridine ring in 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine suggests a potential dual mechanism of action, targeting both tubulin dynamics and DNA integrity. Studies on other aziridinyl compounds have shown that they can induce DNA damage, and cells deficient in DNA repair pathways may be particularly sensitive to their cytotoxic effects.[3]

Antibacterial Activity: The aziridine ring is also present in some natural and synthetic compounds with antibacterial properties.[7] While specific data for 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine is not available, related aziridine-2-phosphonic acids have demonstrated moderate antibacterial activity against various bacterial strains.[7]

Pharmacological Effects on the Central Nervous System: A study investigating the central effects of mescaline and its derivative, 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine (referred to as FAZ in the study), found that both substances impaired the spatial orientation of rats in a T-maze.[2] This suggests that the introduction of the aziridine ring modifies the psychoactive properties of the parent compound, mescaline, leading to different effects on the central nervous system.

Logical Relationships and Structural Diagrams

The following diagram illustrates the structural relationship between mescaline, its aziridine derivative, and their potential biological activities.

Caption: Structural relationship and potential biological activities.

References

- 1. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of mescaline and its derivative N-[3,4,5-trimethoxyphenylethyl]-aziridine on the spatial orientation of rats in a T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

Physical properties and appearance of N-(3,4,5-Trimethoxyphenylethyl)aziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4,5-Trimethoxyphenylethyl)aziridine is a synthetic organic compound of interest in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: a strained aziridine ring, a known reactive moiety present in several anticancer agents, and a 3,4,5-trimethoxyphenyl group, which is a feature of many potent tubulin polymerization inhibitors. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a proposed synthetic route, and a hypothesized mechanism of its potential anticancer activity.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| IUPAC Name | 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine | [1] |

| CAS Number | 36266-37-2 | |

| SMILES | COC1=CC(=CC(=C1OC)OC)CCN2CC2 | [1] |

| Predicted XlogP | 1.5 | [1] |

| Predicted Topological Polar Surface Area | 30.7 Ų | |

| Appearance | Not experimentally determined; likely a colorless to pale yellow liquid. | Inferred |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Not experimentally determined. |

Proposed Synthesis: Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, based on established methods for the synthesis of N-substituted aziridines from primary amines, a plausible synthetic route is the reaction of 3,4,5-trimethoxyphenethylamine with a suitable two-carbon electrophile that can form the aziridine ring. One common method is the Wenker synthesis or its modifications, which involves the reaction of a β-amino alcohol with sulfuric acid followed by cyclization with a base. An alternative and more direct approach could be the reaction of the amine with a 1,2-dihaloethane followed by intramolecular cyclization.

Below is a proposed experimental protocol based on general aziridination procedures.[2][3][4]

Reaction: Aziridination of 3,4,5-Trimethoxyphenethylamine

Reagents:

-

3,4,5-Trimethoxyphenethylamine

-

1-bromo-2-chloroethane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (3.0 eq).

-

1-bromo-2-chloroethane (1.2 eq) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is heated to reflux and stirred for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Characterization:

The structure of the purified product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed workflow for the synthesis of this compound.

Hypothesized Biological Activity and Signaling Pathway

The biological activity of this compound has not been explicitly reported. However, its chemical structure suggests two primary potential mechanisms of anticancer activity.

-

DNA Alkylation: The aziridine ring is a known alkylating agent, capable of reacting with nucleophilic sites on biomolecules, including DNA.[5][6] This can lead to DNA damage, cell cycle arrest, and apoptosis. Many established anticancer drugs, such as mitomycin C, contain an aziridine moiety that is crucial for their cytotoxic effects.[5]

-

Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl group is a key structural feature of numerous potent inhibitors of tubulin polymerization, such as colchicine and combretastatin A-4.[7][8][9] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[10]

Given the well-documented role of the 3,4,5-trimethoxyphenyl moiety in tubulin inhibition, a plausible hypothesis is that this compound acts as a microtubule-destabilizing agent.

The following diagram illustrates the hypothesized signaling pathway for the anticancer activity of this compound, focusing on the inhibition of tubulin polymerization.

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Conclusion

This compound is a compound with significant potential in the field of anticancer drug discovery due to its hybrid structure. While a complete experimental profile is not yet available, this guide provides a foundational understanding of its properties, a viable synthetic approach, and a scientifically plausible mechanism of action. Further research is warranted to experimentally validate the proposed synthesis and to elucidate the precise biological activities and signaling pathways of this promising molecule.

References

- 1. PubChemLite - this compound (C13H19NO3) [pubchemlite.lcsb.uni.lu]

- 2. Aziridine synthesis [organic-chemistry.org]

- 3. Aziridine synthesis by aziridination [organic-chemistry.org]

- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Key structural features of N-substituted aziridines

An In-depth Technical Guide to the Core Structural Features of N-Substituted Aziridines

For Researchers, Scientists, and Drug Development Professionals

Aziridines, the nitrogen-containing analogs of epoxides, are a class of three-membered heterocyclic compounds that have garnered significant attention in organic synthesis, medicinal chemistry, and materials science. Their unique structural characteristics, dominated by substantial ring strain, impart a high degree of reactivity that makes them versatile synthetic intermediates. This guide provides a detailed exploration of the key structural features of N-substituted aziridines, offering insights into their geometry, electronic properties, and the experimental techniques used for their characterization.

Core Structural Features

The defining characteristic of an aziridine is its three-membered ring, which results in significant geometric and electronic consequences.

Ring Geometry and Strain

The internal bond angles of the aziridine ring are constrained to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[1][2] This deviation induces considerable angle strain, which is the primary driver for the high reactivity of the aziridine ring.[1][3] The bonding in such strained rings is often described using the banana bond model.[1][2] The total ring strain energy in the parent aziridine is approximately 27 kcal/mol, making it a high-energy molecule prone to ring-opening reactions.[4] This inherent reactivity is a cornerstone of its synthetic utility, allowing for the stereospecific introduction of nitrogen-containing functionalities.[5][6]

Nitrogen Inversion

Unlike acyclic amines that undergo rapid pyramidal inversion at the nitrogen atom, the energy barrier for nitrogen inversion in aziridines is significantly higher (8-12 kcal/mol).[7] This increased barrier is a direct consequence of the ring strain.[1][2] The transition state for inversion requires the substituents on the nitrogen to move through a planar geometry, which would further increase the angle strain in the three-membered ring. This high inversion barrier allows for the isolation of stable, configurationally distinct invertomers, particularly when the nitrogen is substituted with electronegative atoms like chlorine or alkoxy groups.[7][8] The rate of this inversion can be studied using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Basicity and Electronic Effects